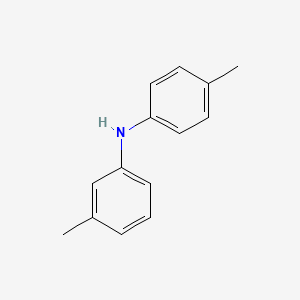

3-methyl-N-(p-tolyl)aniline

Description

Significance of Diarylamines in Contemporary Chemical Research

Diarylamines are a class of organic compounds characterized by an amine group attached to two aryl substituents. They serve as crucial structural motifs in a wide array of functional materials and biologically active molecules. nih.govfrontiersin.orgacs.org Their significance is underscored by their presence in pharmaceuticals, agricultural chemicals, dyes, and materials for electronic applications. nih.gov The development of efficient synthetic routes to access structurally diverse diarylamines remains an active area of research, with methods like transition metal-catalyzed C–N bond formation and acceptorless dehydrogenative aromatization being prominent. acs.orgnih.govsemanticscholar.org The sustained interest in diarylamines stems from their utility as building blocks in the synthesis of more complex molecular architectures with desirable chemical and physical properties. nih.govfrontiersin.org

Overview of Substituted Anilines and Toluidines in Synthetic Chemistry

Substituted anilines and toluidines, which are derivatives of aniline (B41778) and toluidine with additional functional groups on the aromatic ring, are fundamental starting materials in organic synthesis. wikipedia.org The nature and position of these substituents significantly influence the reactivity and properties of the resulting molecules. wikipedia.orgresearchgate.net For instance, methyl-substituted anilines, such as toluidines, are used in the synthesis of polymers with improved solubility and processability compared to their unsubstituted counterparts. researchgate.net These compounds undergo a variety of chemical transformations, including electrophilic aromatic substitution and diazotization, making them versatile precursors for a vast range of chemical products. wikipedia.org The synthesis of substituted anilines often involves the nitration of a substituted aromatic compound followed by reduction. wikipedia.org

Specific Research Focus on N-Aryl Anilines

N-aryl anilines, a subset of diarylamines where at least one of the aryl groups is a substituted or unsubstituted phenyl ring attached to the nitrogen atom, are of particular importance. wjpmr.comthieme.de The formation of the C-N bond in these molecules is a key step in their synthesis, with methods like the Buchwald-Hartwig and Chan-Lam couplings being widely employed. wjpmr.comresearchgate.net Research in this area often focuses on developing novel catalytic systems to facilitate these coupling reactions under milder conditions and with greater efficiency. wjpmr.com N-aryl anilines are also studied for their role as directing groups in C-H activation reactions, enabling the synthesis of complex heterocyclic structures. rsc.org

Scope and Objectives of Academic Inquiry on 3-methyl-N-(p-tolyl)aniline

The academic inquiry into this compound is centered on its synthesis, characterization, and potential applications as a building block in organic synthesis. Researchers have explored methods for its preparation, such as the Smiles rearrangement, and have characterized its structure using techniques like NMR spectroscopy. arkat-usa.org The primary objective of such research is to understand how the specific substitution pattern of this molecule—a methyl group at the 3-position of one aniline ring and a p-tolyl group on the nitrogen—influences its chemical reactivity and physical properties. This knowledge is valuable for designing and synthesizing new molecules with tailored functionalities.

Detailed Research Findings on this compound

Recent research has provided valuable data on the synthesis and spectroscopic properties of this compound.

One notable synthetic method involves a one-pot reaction utilizing a Smiles rearrangement. arkat-usa.org In this procedure, the reaction of appropriate precursors under microwave irradiation in the presence of a cesium carbonate base and a palladium catalyst can afford this compound. arkat-usa.org

Spectroscopic analysis has been crucial in confirming the structure of the synthesized compound. The 1H NMR and 13C NMR data provide a detailed map of the molecule's atomic connectivity.

Table 1: 1H NMR Spectroscopic Data for this compound arkat-usa.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.27 | s | 3H | CH₃ |

| 2.28 | s | 3H | CH₃ |

| 5.49 | s, br | 1H | NH |

| 6.68 | d, J = 7.2 Hz | 1H | HAr |

| 6.80–7.21 | m | 7H | HAr |

Table 2: 13C NMR Spectroscopic Data for this compound arkat-usa.org

| Chemical Shift (δ) ppm | Assignment |

| 20.6 | CH₃ |

| 21.5 | CH₃ |

| 113.9 | CH |

| 117.5 | CH |

| 118.8 | CH |

| 121.1 | CH |

| 129.1 | CH |

| 129.8 | CH |

| 130.7 | C |

| 139.1 | C |

| 140.3 | C |

| 143.8 | C |

These detailed findings contribute to the fundamental understanding of this specific diarylamine and provide a basis for its further exploration in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

3-methyl-N-(4-methylphenyl)aniline |

InChI |

InChI=1S/C14H15N/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10,15H,1-2H3 |

InChI Key |

CDEMVHXVWFDSBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC(=C2)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Methyl N P Tolyl Aniline

Electrophilic Aromatic Substitution Reactions on Aromatic Rings of 3-methyl-N-(p-tolyl)aniline

Electrophilic aromatic substitution (EAS) is a hallmark reaction for anilines and their derivatives. The secondary amine group (-NH-) in this compound is a powerful activating group, directing incoming electrophiles to the ortho and para positions of both aromatic rings. This strong activation arises from the delocalization of the nitrogen's lone pair into the π-systems of the rings. The methyl groups on each ring are also activating, ortho-, para-directing substituents, albeit weaker than the amine group.

The directing effects on the two rings are as follows:

On the 3-methylphenyl (m-tolyl) ring: The amine group strongly directs incoming electrophiles to positions 2, 4, and 6. The methyl group at position 3 weakly directs to positions 2, 4, and 6. The combined effect leads to a high propensity for substitution at the 2-, 4-, and 6-positions, with the 4- and 6-positions being particularly favored due to less steric hindrance compared to the 2-position.

On the 4-methylphenyl (p-tolyl) ring: The amine group strongly directs to positions 2' and 6' (ortho to the amine). The methyl group at position 4' also directs to these same positions. Therefore, substitution is highly favored at the 2'- and 6'-positions.

Common EAS reactions include:

Halogenation: Arylamines are highly reactive towards halogenation. Reaction with bromine water, for example, would likely lead to rapid polysubstitution on the most activated positions of both rings, potentially forming tribromo- or even higher halogenated derivatives. Controlling the reaction to achieve monohalogenation is challenging and often requires milder conditions or protection of the amine group.

Nitration: Direct nitration of anilines with strong acid mixtures (HNO₃/H₂SO₄) is often problematic. nih.gov The strongly acidic conditions protonate the amine nitrogen, forming an anilinium ion (-NH₂⁺-). This ammonium (B1175870) group is a powerful deactivating, meta-directing group, which can lead to significant amounts of meta-substituted products. pearson.combeilstein-journals.org Furthermore, the strong oxidizing nature of nitric acid can lead to degradation and the formation of tarry by-products. acs.org To achieve selective para-nitration, the amine is typically first protected by acetylation. The resulting acetanilide (B955) is still an ortho-, para-director but is less activated, allowing for more controlled nitration. google.com Subsequent hydrolysis removes the acetyl group to yield the desired nitroaniline.

Sulfonation: Similar to nitration, direct sulfonation can be complex. The reaction of anilines with sulfuric acid can lead to the formation of the corresponding anilinium sulfate (B86663) salt. Heating this salt can induce rearrangement to form the aminobenzenesulfonic acids.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. acs.org The nitrogen lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. acs.org

Oxidative Coupling and Amidation Reactions

The electron-rich nature of this compound makes it susceptible to oxidation, which can initiate coupling and amidation reactions.

Modern synthetic methods allow for the direct functionalization of C–H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. Oxidative C–H/N–H cross-coupling is a powerful strategy for forming C–N bonds. nih.gov Electrochemical methods, in particular, have been developed for the para-selective C–H amination of aniline (B41778) derivatives. nih.gov In a typical setup, an aniline derivative is electrochemically oxidized in the presence of another amine. This process generates a radical cation intermediate from the aniline, which can then couple with the nucleophilic amine. The regioselectivity is often directed to the para position, which is electronically favored and sterically accessible. While specific studies on this compound are not prevalent, its structural similarity to other anilines suggests it would be a viable substrate for such para-selective C–H amination reactions, likely occurring at the 4-position of the m-tolyl ring or coupling with another amine at one of the activated ring positions. masterorganicchemistry.comchemistrysteps.com

The electrochemical oxidation of anilines has been extensively studied. gla.ac.uk The process typically involves the removal of an electron from the nitrogen atom to form a radical cation. This initial oxidation is often the rate-determining step for subsequent reactions like polymerization or coupling. pearson.com The oxidation potential is a key parameter that reflects the ease with which the molecule loses an electron.

The redox potential of diarylamines like this compound is influenced by the substituents on the aromatic rings. Electron-donating groups, such as the methyl groups in this molecule, lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted diphenylamine. Conversely, electron-withdrawing groups increase the oxidation potential. Based on data for related compounds, the oxidation potential for this compound can be estimated.

| Compound | Oxidation Potential (Ep vs. SCE) | Solvent/Electrolyte System |

|---|---|---|

| Aniline | +0.90 V | CH₃CN, 0.5 M NaClO₄ |

| p-Toluidine (4-methylaniline) | +0.82 V (est.) | - |

| m-Toluidine (B57737) (3-methylaniline) | +0.85 V (est.) | - |

| Diphenylamine | +0.83 V | CH₃CN, 0.1 M NaClO₄ |

| Di-4-tolylamine | +0.70 V | CH₃CN, 0.1 M NaClO₄ |

Data is compiled from various sources and estimations based on substituent effects. Potentials can vary with experimental conditions. gla.ac.uk

The data indicate that methyl groups lower the oxidation potential, and having two tolyl groups (as in di-4-tolylamine) results in a significantly lower potential than diphenylamine. Therefore, this compound is expected to have an oxidation potential in the range of +0.70 to +0.80 V vs. SCE under similar conditions.

Nucleophilic Reactivity of the Secondary Amine Nitrogen

The lone pair of electrons on the nitrogen atom makes this compound a nucleophile. It can react with a variety of electrophiles in reactions such as alkylation and acylation.

Alkylation: As a secondary amine, it can react with one equivalent of an alkyl halide via an Sₙ2 mechanism to form a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium salt.

Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding N-acyl derivative (an amide). This reaction is often used as a protective strategy in electrophilic aromatic substitution to moderate the reactivity of the amine and prevent side reactions. google.com

Amidation: The amine can act as a nucleophile in amidation reactions, attacking activated carboxylic acid derivatives or esters to form amides. Studies have shown that anilines can participate in direct amidation with carboxylic acids under catalytic conditions or in transamidation reactions. The nucleophilicity of anilines is generally lower than that of aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring, making it less available.

Reactivity at the Methyl and Tolyl Substituents (e.g., benzylic functionalization)

The methyl groups attached to the aromatic rings are benzylic and thus exhibit enhanced reactivity compared to simple alkyl C-H bonds. This is due to the stability of the intermediate benzylic radical or cation, which is resonance-stabilized by the adjacent aromatic ring.

Benzylic Bromination: Free radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) selectively brominates the benzylic position. This reaction would convert one or both methyl groups of this compound into bromomethyl (-CH₂Br) groups. These resulting benzyl (B1604629) bromides are versatile synthetic intermediates. However, the reaction conditions must be chosen carefully to avoid competitive electrophilic bromination of the highly activated aromatic rings.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize benzylic carbons. An alkyl group attached to an aromatic ring can be oxidized to a carboxylic acid, provided it has at least one benzylic hydrogen. Applying such harsh conditions to this compound would likely lead to the oxidation of the methyl groups to carboxylic acids. However, the secondary amine is also susceptible to oxidation and could lead to complex product mixtures or degradation. To achieve selective oxidation of the methyl groups, protection of the amine, for instance by acylation, would likely be necessary. nih.gov

Functionalization of this compound for Higher-Order Derivative Synthesis

The various reactive sites on this compound allow for its use as a scaffold for synthesizing more complex molecules. A synthetic strategy could involve a sequence of reactions targeting different parts of the molecule.

Ring Functionalization: A controlled electrophilic substitution (e.g., halogenation or nitration after N-acetylation) could be performed to introduce substituents onto one or both aromatic rings. The choice of reagents and conditions would determine the degree and position of substitution.

Benzylic Modification: Subsequent benzylic functionalization of the methyl groups (e.g., via NBS bromination followed by nucleophilic substitution) could introduce a wide array of functional groups. For instance, the resulting benzyl bromide could be converted to an alcohol, ether, nitrile, or other functionalities.

N-Functionalization: The secondary amine itself can be functionalized. For example, after ring and/or benzylic modifications, the protecting acetyl group (if used) could be removed, and the amine could be alkylated or acylated with a different reagent to build a more complex tertiary amine or amide structure.

This stepwise functionalization, leveraging the distinct reactivity of the aromatic rings, the benzylic methyl groups, and the secondary amine nitrogen, makes this compound a versatile building block for the synthesis of a diverse range of higher-order derivatives.

Computational and Theoretical Investigations of 3 Methyl N P Tolyl Aniline

Quantum Chemical Studies on Molecular Conformation and Optimized Geometry

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its physical and chemical behavior. Quantum chemical calculations are instrumental in determining the most stable geometry of 3-methyl-N-(p-tolyl)aniline.

Density Functional Theory (DFT) has become a primary method for the computational study of molecular structures due to its balance of accuracy and computational cost. nih.govscispace.com For molecules similar to this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict their geometric parameters. uc.ptmaterialsciencejournal.org These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

Studies on related aniline (B41778) derivatives show that the planarity of the nitrogen atom and the torsional angles between the aromatic rings are key structural features. researchgate.net For this compound, DFT calculations would likely reveal a non-planar geometry around the nitrogen atom and specific dihedral angles between the meta-tolyl and para-tolyl rings. These calculations provide optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable state.

Table 1: Representative Optimized Geometrical Parameters for Diaryl-amines based on DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (aniline ring) | 1.41 | ||

| C-N (tolyl ring) | 1.41 | ||

| C-N-C | 125-128 | ||

| Ring-N-Ring | 30-50 |

Note: The values in this table are representative and based on DFT studies of structurally similar diarylamines. Specific values for this compound would require dedicated computational analysis.

While DFT is widely used, other computational methods also contribute to structural analysis. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a high level of theory and can provide very accurate geometries, though at a greater computational expense. researchgate.net These methods are often used to benchmark the results from DFT calculations.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they can be useful for preliminary structural analyses of large molecules or for studying dynamic processes where a large number of calculations are needed. For a molecule like this compound, these methods could provide initial insights into its conformational landscape before more rigorous calculations are performed.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide a detailed picture of how electrons are distributed within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For aromatic amines, the HOMO is typically localized on the aniline nitrogen and the phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed over the aromatic rings. In this compound, the presence of electron-donating methyl groups is expected to raise the HOMO energy level, making the molecule more susceptible to oxidation compared to unsubstituted diphenylamine.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Anilines

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.5 | -0.5 | 5.0 |

| N-methylaniline | -5.3 | -0.4 | 4.9 |

| This compound (estimated) | -5.1 | -0.3 | 4.8 |

Note: The values for aniline and N-methylaniline are representative from computational studies. The values for this compound are estimated based on the expected effects of methyl substitution.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites. uni-muenchen.de The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom due to its lone pair of electrons. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. The hydrogen atoms of the methyl groups and the N-H group (if present in a secondary amine analogue) would show positive potential.

Analysis of the charge distribution provides quantitative information about the electronic character of different parts of the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. These calculations would quantify the electron-donating effect of the methyl groups and the electron-withdrawing or -donating nature of the aniline and tolyl rings.

From the electronic structure calculations, various electronic descriptors can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative basis for understanding the molecule's reactivity and are often used in quantitative structure-activity relationship (QSAR) studies. For this compound, these descriptors would help in predicting its behavior in different chemical environments.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can simulate various spectra, including vibrational, nuclear magnetic resonance, and electronic spectra. These simulations, typically grounded in Density Functional Theory (DFT), allow for a detailed assignment of spectral features and a deeper understanding of the molecule's electronic structure and dynamics.

The vibrational spectra of this compound can be theoretically investigated using quantum chemical calculations, primarily through DFT methods. By optimizing the molecular geometry to find its lowest energy conformation, the harmonic vibrational frequencies can be calculated. These calculations determine the normal modes of vibration, which correspond to the absorption bands in the Infrared (IR) and Raman spectra.

The process begins with a geometry optimization of the molecule, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p). Following optimization, a frequency calculation is performed at the same level of theory. This not only yields the vibrational frequencies but also confirms that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve the correlation with experimental data, the calculated frequencies are typically scaled by an empirical factor. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, N-H bending, or aromatic ring deformations. For instance, studies on related molecules like 2,4,6-trinitro-N-(m-tolyl)aniline have successfully used DFT calculations to interpret complex experimental IR spectra. uc.pt

Table 1: Comparison of Representative Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Note: Experimental values are hypothetical for illustrative purposes.

| Vibrational Mode Assignment | Hypothetical Experimental FT-IR (cm⁻¹) | Calculated Unscaled (cm⁻¹) | Calculated Scaled (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3405 | 3548 | 3406 |

| Aromatic C-H Stretch | 3035 | 3162 | 3036 |

| Methyl C-H Asymmetric Stretch | 2970 | 3095 | 2971 |

| Aromatic C=C Stretch | 1610 | 1677 | 1610 |

| N-H Bend | 1520 | 1584 | 1521 |

| C-N Stretch | 1315 | 1370 | 1315 |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for calculating NMR isotropic shielding constants. nih.govjmaterenvironsci.comnih.gov

For this compound, the ¹H and ¹³C NMR chemical shifts can be predicted. The process involves first optimizing the molecule's geometry, followed by a GIAO calculation using a selected DFT functional and basis set. The computed isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_TMS - σ_sample). jmaterenvironsci.com The accuracy of these predictions is often high enough to distinguish between isomers or assign specific resonances in a complex experimental spectrum. rsc.org

Table 2: Predicted vs. Representative Experimental NMR Chemical Shifts (ppm) for this compound Note: Experimental values are hypothetical for illustrative purposes.

| Atom Position | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) |

|---|---|---|

| ¹H (N-H) | 5.35 | 5.41 |

| ¹³C (C-N, tolyl ring) | 142.8 | 143.5 |

| ¹³C (C-N, methyl-phenyl ring) | 140.1 | 140.9 |

| ¹H (p-tolyl -CH₃) | 2.28 | 2.31 |

| ¹³C (p-tolyl -CH₃) | 20.7 | 21.1 |

| ¹H (m-tolyl -CH₃) | 2.34 | 2.38 |

| ¹³C (m-tolyl -CH₃) | 21.5 | 21.9 |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for simulating the electronic absorption (UV-Vis) spectra of organic molecules. mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption, the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). mdpi.com These calculations are typically performed on the previously optimized ground-state geometry. The choice of functional, such as B3LYP, and the inclusion of a solvent model are crucial for obtaining results that correlate well with experimental spectra measured in solution. mdpi.com

Table 3: TD-DFT Predicted Electronic Transitions for this compound

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.25 | 291.7 | 0.185 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 4.88 | 254.1 | 0.452 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 5.21 | 237.9 | 0.098 | HOMO → LUMO+1 (π → π*) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing detailed energetic and structural information about reaction pathways that are often inaccessible to experimental measurement. By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, characterize transition states, and determine activation energies, thereby gaining a fundamental understanding of the reaction kinetics and thermodynamics.

A key goal in computational reaction modeling is the identification of transition states (TS), which are the energetic maxima along the minimum energy path connecting reactants and products. A transition state is mathematically defined as a first-order saddle point on the PES, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com

For reactions involving aniline derivatives, such as the atmospheric oxidation of 4-methyl aniline by hydroxyl radicals, computational methods like DFT (e.g., M06-2X) and higher-level ab initio methods (e.g., CCSD(T)) are used to locate the geometries of reactants, intermediates, transition states, and products. mdpi.comresearchgate.net By calculating the energies of these stationary points, a detailed reaction profile can be constructed. For example, in the reaction of an aniline derivative, pathways such as hydrogen abstraction from the amino group or radical addition to the aromatic ring can be compared. mdpi.comnih.gov The calculated activation barrier (the energy difference between the reactants and the transition state) is critical for predicting the reaction rate.

Table 4: Hypothetical Energy Profile for a Reaction Step Involving this compound

| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactants | This compound + Reagent | 0.0 | 0 |

| TS1 | Transition State | +15.2 | 1 |

| Intermediate | Reaction Intermediate | -5.8 | 0 |

| TS2 | Transition State | +8.4 | 1 |

| Products | Final Products | -20.1 | 0 |

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Theoretical simulations performed in the gas phase may not accurately represent solution-phase chemistry. Implicit solvation models are a computationally efficient way to account for the bulk effects of a solvent. researchgate.netgithub.io

The Solvation Model based on Density (SMD) is a universal continuum solvation model that is widely used. github.io In the SMD model, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. The free energy of solvation is calculated based on the solute's electron density and includes contributions from bulk electrostatics (as a self-consistent reaction field) and short-range interactions at the solute-solvent interface, such as cavitation and dispersion. github.io

By incorporating the SMD model, the energies of reactants, transition states, and products are recalculated to include the effect of the solvent. This provides a more accurate prediction of reaction free energies and activation barriers in solution. researchgate.net For instance, polar solvents can preferentially stabilize charged or highly polar transition states, thereby lowering the activation energy and accelerating the reaction compared to the gas phase. nih.gov The SMD model can be applied to any solvent for which key descriptors are known, making it a versatile tool for screening solvents to optimize reaction conditions. researchgate.net

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 3 Methyl N P Tolyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise insights into the chemical environment of individual atoms.

¹H and ¹³C NMR for Detailed Structural Assignment

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-methyl-N-(p-tolyl)aniline provide foundational information for its structural verification. Based on the molecular structure, which features two distinct aromatic rings and two methyl groups, a specific pattern of signals is anticipated.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The aromatic region (typically δ 6.5-7.5 ppm) would contain a complex pattern of multiplets corresponding to the seven protons on the two rings. The N-H proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The two methyl groups, being in different chemical environments (one on the meta-position of the aniline (B41778) ring and one on the para-position of the tolyl ring), are expected to resonate as two distinct singlets, typically in the δ 2.0-2.5 ppm range.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 12 distinct signals are expected in the aromatic region (δ 110-150 ppm) and two signals in the aliphatic region (δ 20-25 ppm) for the two non-equivalent methyl carbons. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the amino and methyl groups. For instance, carbons directly attached to the nitrogen atom are expected to be shifted downfield. Data from similar compounds like N,N,3-trimethylaniline show aromatic carbons in the range of δ 110-150 ppm and the methyl carbon around δ 21 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 (multiplets) | 110 - 140 |

| N-H | Variable (broad singlet) | - |

| C-N (Aniline Ring) | - | ~145 - 150 |

| C-N (Tolyl Ring) | - | ~140 - 145 |

| C-CH₃ (Aniline Ring) | - | ~138 - 142 |

| C-CH₃ (Tolyl Ring) | - | ~130 - 135 |

| 3-CH₃ | ~2.3 (singlet) | ~20 - 22 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, helping to trace the connectivity within the m-tolyl and p-tolyl systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. utoronto.ca This would definitively link the ¹H signals of the methyl groups to their corresponding ¹³C signals and similarly connect each aromatic proton to its specific carbon atom on the rings. This is essential for the unequivocal assignment of the complex aromatic region in the ¹³C spectrum.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

N-H Stretch: A characteristic sharp to medium band is expected in the IR spectrum around 3350-3450 cm⁻¹, corresponding to the stretching vibration of the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹ (approx. 2850-2975 cm⁻¹).

C=C Aromatic Ring Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the two aromatic rings.

C-N Stretch: The stretching vibration of the aryl-amine C-N bond is expected in the 1250-1350 cm⁻¹ region.

C-H Bends: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often strong in the Raman spectrum. Studies on related polymorphic compounds like 2,4,6-trinitro-N-(m-tolyl)aniline have demonstrated how IR and Raman spectroscopy can be used to differentiate between different crystalline forms. uc.pt

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₄H₁₅N), the expected exact mass is approximately 197.1204 g/mol .

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used for structural confirmation. Key fragmentation pathways would likely include:

Molecular Ion (M⁺•): A strong peak corresponding to the intact molecule at m/z 197.

Loss of a Methyl Group: A significant fragment at m/z 182 ([M-15]⁺), resulting from the loss of one of the methyl groups.

Cleavage of C-N bonds: Fragmentation at the C-N bonds could lead to ions corresponding to the tolyl group (m/z 91) or the methyl-aniline moiety.

Analysis of simpler analogues like N-methylaniline shows a prominent molecular ion peak and loss of hydrogen to form an [M-1]⁺ ion. nist.gov

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination, including Polymorphism

Furthermore, this class of compounds can exhibit polymorphism—the ability to crystallize in multiple different forms. mdpi.com These polymorphs can have different physical properties. The related compound, 2,4,6-trinitro-N-(m-tolyl)aniline, is known to exhibit color polymorphism, where different crystal packing arrangements lead to red, orange, and yellow crystals. uc.ptresearchgate.net An X-ray diffraction study of this compound would be essential to identify and characterize any potential polymorphic forms.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Colorimetric Studies of Related Chromophores

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its two aromatic rings. The presence of the nitrogen atom linking the two rings creates a conjugated system that typically results in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to benzene (B151609) or toluene.

Spectra of related anilines show characteristic absorption bands in the UV region. For instance, studies on salicylidene-3-methylaniline show strong absorption between 250-400 nm. researchgate.net The exact position and intensity of the absorption bands for this compound would be influenced by the solvent polarity and the specific conformation of the molecule. While the compound itself is not strongly colored, understanding its electronic transitions is fundamental, especially when studying related molecules that are used as chromophores or in materials science where electronic properties are critical. uc.pt

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzene |

| N,N,3-trimethylaniline |

| N-methylaniline |

| Salicylidene-3-methylaniline |

| Toluene |

Applications and Research Utility of 3 Methyl N P Tolyl Aniline in Chemical Science

Role in Organic Synthesis as a Versatile Building Block

As an intermediate, 3-methyl-N-(p-tolyl)aniline is a valuable component in the toolkit of synthetic organic chemists for constructing more elaborate molecular architectures. chemimpex.com

Precursor for Advanced Diarylamine and Triarylamine Derivatives

The compound serves as a foundational diarylamine that can be readily elaborated into more complex, multi-aryl amine structures. Triarylamines are a critical class of organic materials used in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, due to their hole-transporting properties.

The synthesis of advanced triarylamines from this compound can be achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen (C–N) bonds. wikipedia.orgnih.gov In this context, this compound can be reacted with a variety of aryl halides or triflates to introduce a third aryl group onto the nitrogen atom, yielding a triarylamine. researchgate.netmanchester.ac.uk The presence of methyl groups on both aromatic rings influences the electronic properties and solubility of the resulting triarylamine, allowing for fine-tuning of material characteristics.

Table 1: Hypothetical Triarylamine Derivatives from this compound via Buchwald-Hartwig Amination

| Aryl Halide/Triflate Partner | Resulting Triarylamine Product | Potential Application Area |

|---|---|---|

| 4-Bromobiphenyl | N-(4-biphenyl)-3-methyl-N-(p-tolyl)aniline | Hole-Transport Layer in OLEDs |

| 2-Iodonaphthalene | 3-methyl-N-(naphthalen-2-yl)-N-(p-tolyl)aniline | Organic Photovoltaics |

| 4-Bromotriphenylamine | N,N-bis(4-(di-p-tolylamino)phenyl)-3-methylaniline | Organic Conductors |

This interactive table showcases potential synthetic targets derived from this compound.

Intermediate in the Construction of Complex Organic Molecules

Beyond triarylamines, this compound is a key intermediate for other complex structures. The aromatic rings can undergo electrophilic substitution reactions, while the N-H group provides a site for further functionalization. This dual reactivity allows it to be incorporated into larger molecules, including potential pharmaceutical scaffolds and other fine chemicals. echemi.com Its derivatives are building blocks for a variety of specialized organic products. echemi.com

Contributions to Materials Science Research

The structural attributes of this compound make it a compound of interest in the conceptual design and development of new organic materials.

Exploration in Polymer and Coating Applications (Conceptual Framework)

Conducting polymers have garnered significant attention for applications ranging from antistatic coatings to electronic devices. sigmaaldrich.com Polyaniline and its derivatives are among the most studied conducting polymers due to their straightforward synthesis and stable conductivity. mtak.hu

Conceptually, this compound can serve as a monomer precursor for a novel class of conducting polymers. Through oxidative or electrochemical polymerization, it is conceivable to form a polymer with a poly(diarylamine) backbone. ysu.am The resulting polymer would possess a structure analogous to polyaniline but with distinct properties conferred by the specific arrangement of methyl groups. These substituents would likely enhance the polymer's solubility in organic solvents, a common challenge in the processing of rigid-backbone conducting polymers, thereby facilitating its application as a processable material for coatings or thin films. researchgate.net Such coatings could offer corrosion protection for metals, a known application for polyaniline-based materials.

Development of Specialty Chemicals and Intermediates

The diarylamine functional group is the basis for an important class of specialty chemicals: antioxidants. nih.govipb.pttandfonline.com Diarylamines function as radical-trapping antioxidants and are used to prevent oxidative degradation in materials like lubricants, fuels, and rubbers at elevated temperatures. acs.org this compound shares this core structure and is thus a candidate for use as an antioxidant itself or as an intermediate for producing more potent antioxidant molecules. nih.gov Its reactivity allows for its use as an intermediate in the synthesis of agrochemicals and other organic products. chemimpex.com

Significance in Dye and Pigment Chemistry Research

Aromatic amines are foundational to the dye industry, serving as key precursors for a vast array of colorants. echemi.com Aniline (B41778) and its substituted derivatives, like the toluidines, are essential for producing azo dyes, triphenylmethane (B1682552) dyes, and other important classes of synthetic pigments. chemimpex.com

This compound is a valuable intermediate in this field. chemimpex.com The secondary amine can be diazotized under specific conditions, or more commonly, the aromatic rings can be functionalized with a primary amino group to enable standard diazotization. The resulting diazonium salt is an electrophile that can react with electron-rich coupling components (such as phenols or other anilines) to form azo dyes. mdpi.comnsf.govnih.govunb.ca

The specific substitution pattern of this compound would directly influence the properties of the final dye. The position of the methyl groups affects the electron density of the aromatic rings, which in turn modulates the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. Furthermore, these nonpolar methyl groups can enhance the dye's solubility in nonpolar media and improve its lightfastness and stability.

Table 2: Potential Applications of this compound in Dye Synthesis

| Dye Class | Synthetic Role of this compound | Potential Properties |

|---|---|---|

| Azo Dyes | Can be functionalized and diazotized, or used as a coupling component. | The methyl groups would likely shift the color bathochromically (to deeper shades) and improve lipid solubility. |

| Triarylmethane Dyes | Can serve as a modified aniline component in the condensation reaction to form the dye's core structure. | Leads to dyes with unique hues and potentially enhanced stability. |

| Solvent Dyes | The diarylamine structure itself can be part of a chromophore for specialized, non-aqueous applications. | High solubility in organic solvents and plastics. |

This interactive table outlines the potential roles of this compound in creating different classes of dyes.

Azo Dye Synthesis and Fundamental Colorimetric Properties

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants used in a multitude of industries. nih.gov The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.gov this compound can serve as a coupling component in these reactions.

The general synthesis process involves the diazotization of an aromatic amine, such as aniline or its derivatives, to form a diazonium salt. This salt is then reacted with a coupling agent like this compound to produce the final azo dye. The specific shade and colorimetric properties of the resulting dye are influenced by the chemical structures of both the diazonium salt and the coupling component. nih.gov Azo dyes synthesized from various aromatic amines can produce shades ranging from yellow to reddish-orange. asianpubs.orgresearchgate.net

The color of azo dyes is determined by the azo bonds and their associated chromophores and auxochromes. nih.gov The fundamental colorimetric properties, such as light fastness and wash fastness, are crucial for their application in textiles and other materials. asianpubs.orgresearchgate.net Research has shown that the introduction of different substituents on the aromatic rings can significantly alter these properties, allowing for the fine-tuning of dyes for specific applications. researchgate.net

Research into Photographic Chemical Development

In traditional black-and-white photography, the developer is a chemical solution that converts the latent image on an exposed film or paper into a visible one. wikipedia.org This is achieved by reducing silver halide crystals to metallic silver. chemiis.com Developing agents are the key components of these solutions, and their chemical structure dictates their activity and the characteristics of the final image.

Common developing agents include compounds like Metol (p-methylaminophenol sulfate) and hydroquinone. chemiis.com Research in this area has explored a variety of organic compounds for their developing capabilities. While direct research specifically naming this compound as a photographic developer is not prevalent in the provided search results, the broader class of aromatic amines and their derivatives have been of historical interest in photographic chemistry. For instance, p-aminophenol is a known developing agent. michaelandpaula.com The fundamental process relies on the ability of the developing agent to reduce the exposed silver halides more rapidly than the unexposed ones. wikipedia.org

The effectiveness of a developer is often enhanced by using a combination of agents, a principle known as superadditivity. wikipedia.org The composition of the developer solution, including its pH and the presence of preservatives like sodium sulfite, also plays a critical role in the development process. wikipedia.org

Exploration in Medicinal Chemistry (Focus on Synthetic Analogues and Structure-Activity Relationship Methodologies)

The exploration of novel molecular scaffolds is a cornerstone of medicinal chemistry. The structure of this compound provides a foundation for the synthesis of diverse analogues with potential biological activity. The methodologies of structure-activity relationship (SAR) are pivotal in this field, guiding the modification of a lead compound to enhance its therapeutic properties and reduce toxicity. nih.govrsc.org

The synthesis of new chemical entities with therapeutic potential often begins with a versatile starting material. Aromatic amines are frequently employed in the construction of more complex molecules. researchgate.net For instance, derivatives of N-(substituted phenyl) compounds are investigated for various biological activities, including antimycobacterial properties. mdpi.com

The process involves chemically modifying the core structure of this compound to create a library of related compounds. These modifications can include the addition of different functional groups or the incorporation of the scaffold into larger, more complex molecular architectures. The resulting analogues are then screened for biological activity against various targets. This approach has been successful in identifying compounds with anticancer and other therapeutic effects. nih.gov The insights gained from these studies contribute to the broader understanding of how molecular structure relates to biological function. semanticscholar.org

Schiff bases, which contain a C=N double bond, are an important class of ligands in coordination chemistry. nanobioletters.com They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. nanobioletters.com this compound can be used as the amine component in the synthesis of Schiff base ligands.

These ligands can then coordinate with various metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), to form stable metal complexes. orientjchem.orgmdpi.com The coordination often occurs through the nitrogen atom of the imine group and another donor atom, such as oxygen from a hydroxyl group, if present on the aldehyde or ketone precursor. rasayanjournal.co.in The resulting metal complexes have diverse geometries, including octahedral and square planar, which influence their physical and chemical properties. mdpi.comrasayanjournal.co.in These complexes are studied for a range of applications, including their potential as catalysts and their antimicrobial properties. nanobioletters.comorientjchem.org

Table 1: Examples of Metal Complexes with Schiff Base Ligands This is an interactive table. You can sort and filter the data.

| Metal Ion | Ligand Type | Potential Geometry | Reference |

|---|---|---|---|

| Co(II) | Schiff Base | Octahedral | mdpi.com |

| Ni(II) | Schiff Base | Octahedral | mdpi.com |

| Cu(II) | Schiff Base | Distorted Octahedral | orientjchem.org |

| Zn(II) | Schiff Base | Square Planar | rasayanjournal.co.in |

Environmental Chemistry Research Applications

The fate of industrial chemicals in the environment is a significant area of research. Aromatic amines, including compounds like this compound, are a class of pollutants that can be released from various industrial processes. researchgate.net Understanding their degradation pathways is crucial for developing remediation strategies.

Research in environmental chemistry investigates how aromatic amines are broken down in soil and water. researchgate.net Biodegradation by microorganisms is a key process in the natural attenuation of these pollutants. nih.gov Studies have identified bacteria capable of using aniline and its derivatives as a source of carbon and energy. nih.gov

The degradation pathways often involve initial enzymatic oxidation of the aromatic ring. For aniline, this can lead to the formation of catechol, which is then further broken down through ring cleavage. nih.govnih.gov The specific enzymes and metabolic pathways can vary between different microorganisms. Investigating the degradation of this compound would provide valuable data on the environmental persistence and fate of this specific compound and contribute to the broader knowledge of aromatic amine degradation.

Understanding Environmental Fate and Transport Mechanisms of Diarylamines (Theoretical and Analytical Perspectives)

The environmental fate and transport of diarylamines, including this compound, are governed by a complex interplay of their physicochemical properties and the characteristics of the receiving environmental compartments. A thorough understanding of these mechanisms is crucial for assessing their potential environmental impact. This section explores the theoretical and analytical perspectives on the key processes that dictate the environmental behavior of diarylamines.

Theoretical Perspectives: Predicting Environmental Behavior

Due to the vast number of chemical compounds, experimental determination of environmental parameters for every substance is often impractical. Therefore, theoretical models, particularly Quantitative Structure-Activity Relationships (QSAR), are invaluable tools for predicting the environmental fate of chemicals like this compound based on their molecular structure.

Soil Sorption and Mobility:

The mobility of diarylamines in the terrestrial environment is largely controlled by their sorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value indicates strong adsorption to soil and low mobility, while a low Koc suggests greater potential for leaching into groundwater. For aromatic amines, sorption is influenced by factors such as the compound's hydrophobicity (often correlated with the octanol-water partition coefficient, Kow), pKa, and the soil's organic carbon content and pH. researchgate.netnih.gov

QSAR models for soil sorption of aromatic amines often use molecular descriptors like log Kow, molecular weight, and indicators of hydrogen bonding capacity and dipole moment to predict Koc values. jetjournal.us For this compound, with an estimated log Kow in the range of 4-5, a significant sorption to soil organic matter is expected, limiting its mobility. The presence of the amine group also suggests that at lower pH values, the protonated form could engage in cation exchange with clay minerals, further retarding its movement. nih.gov

Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound and Related Compounds

| Parameter | Estimated Value for this compound | Analogous Compound Data | Significance in Environmental Fate |

|---|---|---|---|

| Molecular Weight (g/mol) | 197.28 | p-Toluidine: 107.15 wikipedia.org | Influences transport and diffusion. |

| Log Kow (Octanol-Water Partition Coefficient) | ~4.5 (Estimated) | N-phenyl-p-toluidine: 3.9 | Indicates potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | Low (Estimated) | p-Toluidine: Slightly soluble wikipedia.org | Affects dissolution and transport in aquatic systems. |

| Vapor Pressure | Low (Estimated) | p-Toluidine: 0.26 mmHg at 25°C | Determines the likelihood of volatilization into the atmosphere. |

| Soil Sorption Coefficient (Log Koc) | ~3.5 - 4.5 (Estimated via QSAR) | Aniline: High sorption potential researchgate.net | Predicts mobility in soil and potential for groundwater contamination. |

| Biodegradation | Likely slow to moderate | Aniline: Readily biodegradable under aerobic conditions researchgate.net | Primary mechanism for removal from the environment. |

| Atmospheric Half-life (Photochemical degradation) | Hours (Estimated) | Aniline: ~3.2 hours researchgate.net | Rate of degradation in the atmosphere by reaction with hydroxyl radicals. |

Biodegradation:

Microbial degradation is a primary pathway for the removal of many organic pollutants from the environment. The biodegradability of diarylamines can be predicted using QSAR models that consider molecular features such as the number of aromatic rings, the presence of specific functional groups, and molecular size. nih.govuci.edu Generally, compounds with more complex structures and higher molecular weights tend to be more resistant to biodegradation.

While simpler anilines can be readily biodegraded by various microorganisms under aerobic conditions, the N-substitution and the presence of two aromatic rings in this compound may increase its persistence. researchgate.net The predicted pathway for the biodegradation of such compounds likely involves initial hydroxylation of the aromatic rings, followed by ring cleavage. The rate of biodegradation will be influenced by environmental conditions such as the presence of adapted microbial populations, oxygen levels, temperature, and pH.

Atmospheric Fate:

Diarylamines with low to moderate vapor pressure can partition into the atmosphere. Once in the gas phase, their primary degradation pathway is through reaction with photochemically generated hydroxyl radicals (•OH). The atmospheric half-life of these compounds can be estimated based on their reaction rate constants with •OH, which can be predicted using QSAR models. For many aromatic amines, this reaction is relatively rapid, leading to atmospheric half-lives on the order of hours. nilu.com This suggests that long-range atmospheric transport of this compound is unlikely.

Analytical Perspectives: Detecting and Quantifying in Environmental Matrices

The accurate detection and quantification of diarylamines in complex environmental matrices such as soil and water are essential for understanding their distribution and persistence. Various analytical techniques have been developed for the analysis of aromatic amines, each with its own advantages and limitations.

Sample Preparation:

Given the typically low concentrations of these compounds in the environment and the complexity of the sample matrices, a sample preparation step is usually necessary to extract and concentrate the analytes of interest. Common techniques include:

Liquid-Liquid Extraction (LLE): This traditional method is effective but can be time-consuming and require large volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to selectively adsorb the analytes from the sample matrix. It requires smaller solvent volumes and can provide higher enrichment factors.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that offers rapid extraction and high enrichment factors with minimal solvent usage.

Instrumental Analysis:

Following sample preparation, a variety of instrumental techniques can be employed for the separation and detection of diarylamines.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It provides excellent separation and definitive identification based on mass spectra. For less volatile diarylamines, derivatization may be necessary to improve their chromatographic behavior.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC. When coupled with detectors such as UV-Vis or mass spectrometry (LC-MS), HPLC offers high sensitivity and selectivity for the determination of diarylamines in environmental samples.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the analysis of charged or polar compounds in aqueous samples. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Table 2: Analytical Methods for the Determination of Aromatic Amines in Environmental Samples

| Analytical Technique | Matrix | Typical Detection Limits | Key Advantages | References |

|---|---|---|---|---|

| GC-MS | Water, Soil | ng/L - µg/L | High selectivity and structural confirmation. | - |

| HPLC-UV/MS | Water, Soil | µg/L - mg/L (UV), ng/L (MS) | Suitable for a wide range of polarities and thermally labile compounds. | - |

| Capillary Electrophoresis (CE) | Water | ng/mL | High separation efficiency, low sample volume. | - |

The development of sensitive and robust analytical methods is critical for monitoring the environmental levels of diarylamines and for validating the predictions made by theoretical models. The combination of theoretical and analytical approaches provides a comprehensive framework for understanding the environmental fate and transport of this compound and related compounds.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Efficiency in Synthesis

The synthesis of diarylamines like 3-methyl-N-(p-tolyl)aniline predominantly relies on cross-coupling reactions, most notably the Buchwald-Hartwig amination. acsgcipr.org While established, this field is continuously evolving. Future research will focus on developing novel catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions.

One promising avenue is the design of more sophisticated ancillary ligands for palladium catalysts. Sterically demanding phosphine (B1218219) ligands have already demonstrated significant improvements in the Buchwald-Hartwig amination reaction. researchgate.net The development of next-generation ligands aims to further enhance catalytic activity, allowing for lower catalyst loadings (measured in parts per million) and improved turnover numbers. nih.gov Another area of intense research is the exploration of catalysts based on more abundant and less expensive base metals, such as copper and nickel, as alternatives to palladium. acsgcipr.org

Furthermore, heterogeneous catalysts are gaining traction. Supported gold-palladium alloy nanoparticles, for instance, have been shown to be effective for the synthesis of various diarylamines through acceptorless dehydrogenative aromatization. nih.govsemanticscholar.orgrsc.org These catalysts offer the significant advantage of being easily separable and reusable, which is a key aspect of sustainable chemistry. nih.govsemanticscholar.org

| Catalyst Type | Metal Center | Key Advantages | Research Focus |

| Homogeneous | Palladium | High activity, broad scope | New phosphine ligands, lower catalyst loading researchgate.net |

| Homogeneous | Copper, Nickel | Lower cost, earth-abundant | Ligand design to improve activity and stability acsgcipr.org |

| Heterogeneous | Gold-Palladium | Reusable, environmentally benign | Improved nanoparticle stability and efficiency nih.govsemanticscholar.org |

| Organocatalysts | N/A | Metal-free, mild conditions | Atroposelective synthesis of chiral diarylamines acs.org |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the intricate mechanisms of catalytic reactions is paramount for their optimization. A significant emerging trend is the use of operando spectroscopy, which involves the real-time analysis of a catalytic reaction under actual working conditions. wikipedia.orghideninc.com This technique provides invaluable insights into reaction kinetics, the formation of transient intermediates, and catalyst deactivation pathways. hideninc.comrsc.org

For the synthesis of this compound, techniques such as operando Fourier-transform infrared (FTIR), UV-visible, and Raman spectroscopy could be employed. wikipedia.orgacs.org These methods allow for the simultaneous monitoring of reactant consumption, product formation, and changes in the catalyst's structure and oxidation state. wikipedia.orgrsc.org This detailed mechanistic information is crucial for rationally designing more efficient catalytic systems and optimizing reaction conditions to maximize yield and minimize byproducts. The primary goal of this methodology is to establish clear structure-reactivity and selectivity relationships. hidenanalytical.com

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling for Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. chemrxiv.org For the synthesis of this compound, ML algorithms can be trained on large datasets from high-throughput experimentation to predict reaction outcomes with high accuracy. semanticscholar.orgconsensus.appprinceton.edu For example, a random forest algorithm has been successfully used to predict the performance of palladium-catalyzed Buchwald-Hartwig cross-coupling reactions by analyzing a multidimensional space of reactants, catalysts, and additives. semanticscholar.orgconsensus.appprinceton.edu

| AI/ML Application | Objective | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Predict reaction yield and selectivity based on input parameters. semanticscholar.orgconsensus.app | Accelerated optimization of synthesis protocols. symeres.com |

| Catalyst/Ligand Design | Generate novel catalyst and ligand structures with enhanced performance. chemistryworld.comresearchgate.net | Discovery of more efficient and robust catalysts for synthesis. |

| Property Prediction | Predict electronic, optical, and physical properties of derivatives. kaust.edu.sa | Faster screening of candidate molecules for new materials. |

Exploration of Sustainable and Green Synthetic Routes for Reduced Environmental Impact

Green chemistry principles are increasingly influencing the design of synthetic routes. For this compound, a key focus is the replacement of conventional volatile and often toxic organic solvents with more environmentally benign alternatives. researchgate.net Research has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) as effective green solvents for Buchwald-Hartwig cross-coupling reactions. nsf.govacs.orgconsensus.appacs.org

Another innovative approach is the use of micellar catalysis, where the reaction takes place in nano-sized micelles dispersed in water. nih.govnih.govconsensus.app This technique can significantly reduce the need for organic solvents and often allows for reactions to proceed under very mild conditions. researchgate.net The development of designer surfactants that form these nanoreactors is an active area of research. nih.gov

Furthermore, research into biocatalysis presents a promising green alternative for the synthesis of amine-containing compounds. mdpi.com While still an emerging area for diarylamine synthesis, the use of enzymes could offer highly selective and environmentally friendly production methods in the future. Additionally, developing synthetic routes that are "acceptorless" and generate benign byproducts like molecular hydrogen is a significant goal. nih.govsemanticscholar.orgrsc.org

Investigation of Novel Material Architectures Derived from this compound Frameworks

The diarylamine core structure is a well-established building block in materials science, particularly in the field of organic electronics. zenodo.org Derivatives of this compound could be investigated for their potential as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.orgsemanticscholar.orgcityu.edu.hkrsc.orgmdpi.comresearchgate.net The electronic properties of the diarylamine moiety can be fine-tuned by introducing different substituents, allowing for the optimization of energy levels to match other components in a device. rsc.org

Future research will likely involve the synthesis and characterization of star-shaped molecules or polymers where the this compound unit is incorporated into a larger, conjugated system. rsc.orgsemanticscholar.orgrsc.org The goal is to create materials with high charge carrier mobility, thermal stability, and appropriate energy levels for efficient device performance. The investigation of these novel architectures could lead to the development of next-generation electronic and optoelectronic devices with improved efficiency and longevity. zenodo.orgcityu.edu.hkmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.